

Physical and chemical properties of (S)-(+)-pantolactone

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Compound of Interest

Compound Name: (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one

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An In-depth Technical Guide to the Physical and Chemical Properties of (S)-(+)-Pantolactone

Introduction

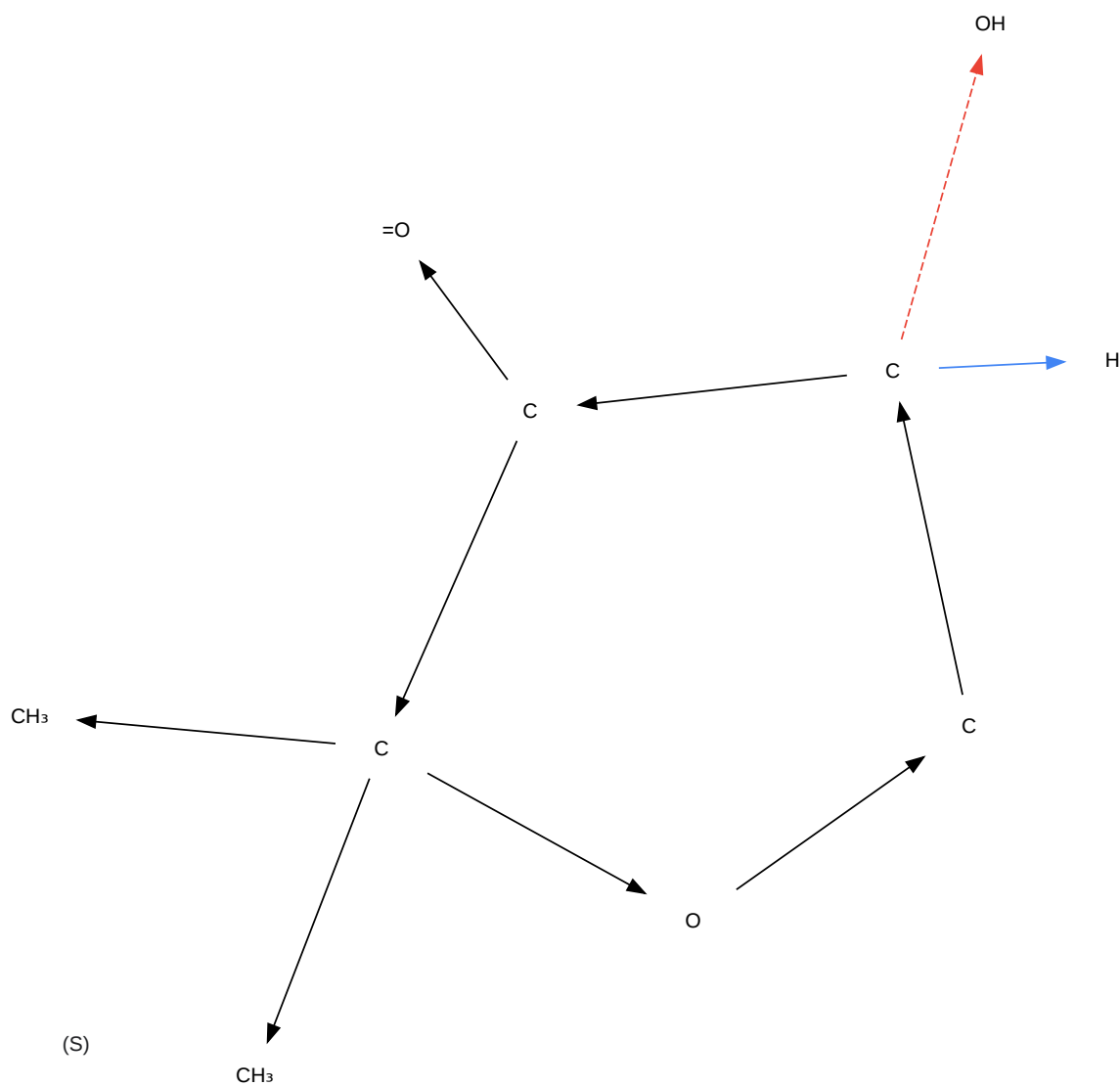
(S)-(+)-Pantolactone, also known as L-Pantolactone, is a chiral γ -lactone that serves as a vital stereospecific building block in modern organic synthesis.^[1] While its enantiomer, (R)-(-)-pantolactone, is the biologically active precursor for the synthesis of D-pantothenic acid (Vitamin B5), (S)-(+)-pantolactone has carved out its own significant niche.^{[2][3]} Its value lies predominantly in its application as an efficient chiral auxiliary, guiding the stereochemical outcome of asymmetric reactions to produce enantiomerically pure compounds.^{[2][4]} This guide offers a comprehensive exploration of the core physical and chemical properties of (S)-(+)-pantolactone, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.

Molecular Structure and Stereochemistry

The defining feature of (S)-(+)-pantolactone is its specific three-dimensional arrangement. It is a five-membered ring lactone (a cyclic ester) with a hydroxyl group and two methyl groups attached to the carbon atoms adjacent to the ring oxygen. The "(S)" designation refers to the stereochemistry at the chiral center bearing the hydroxyl group, which dictates its unique chemical behavior and interactions.

Key Identifiers:

- IUPAC Name: (S)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone[1]
- Synonyms: L-Pantolactone, (S)-(+)- α -Hydroxy- β,β -dimethyl- γ -butyrolactone[1][5]
- CAS Number: 5405-40-3[1]
- Molecular Formula: $C_6H_{10}O_3$ [1][6]
- Molecular Weight: 130.14 g/mol [1][5][6]



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Caption: Chemical structure of (S)-(+)-pantolactone.

Core Physical Properties

The physical characteristics of (S)-(+)-pantolactone are fundamental to its handling, storage, and application in various solvent systems. It typically presents as hygroscopic crystals.^[7]

Property	Value	Source(s)
Appearance	Crystals	^[1]
Melting Point	89-93 °C	^[1]
Boiling Point	120-122 °C at 15 mmHg	^[1] ^[5]
Optical Activity	$[\alpha]^{22}_D +50.0^\circ$, c = 0.5 in H ₂ O	^[1]
Solubility	Freely soluble in water. Soluble in ethanol, chloroform, benzene, and ether.	^[7]

The hygroscopic nature of pantolactone necessitates storage in a tightly-closed container in a cool, dry, and well-ventilated area to prevent moisture absorption, which can initiate hydrolysis.^[7]^[8] Recommended storage temperatures are typically between 2-8°C.^[1]

Spectroscopic Analysis and Characterization

Spectroscopic methods are indispensable for verifying the identity and purity of (S)-(+)-pantolactone. The combination of IR, NMR, and Mass Spectrometry provides a complete structural fingerprint.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features: a strong absorption band corresponding to the carbonyl (C=O) stretch of the γ -lactone ring, and a broad absorption from the hydroxyl (O-H) group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum reveals distinct signals for the two geminal methyl groups, the methylene protons of the lactone ring, and the methine proton at the chiral center.

- ^{13}C NMR: The carbon spectrum shows characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon with the two methyl groups, and the methylene carbon.^[9]
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M^+) corresponding to its molecular weight of 130.14.

Experimental Protocol: Spectroscopic Verification

This protocol outlines a general workflow for the structural confirmation of an (S)-(+)-pantolactone sample.

- Sample Preparation:
 - IR: Prepare a sample as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
 - NMR: Dissolve a precisely weighed sample (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl_3 , D_2O) in an NMR tube.
 - MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
- Data Acquisition:
 - Acquire spectra on calibrated IR, NMR, and Mass Spectrometers according to standard operating procedures. For NMR, this includes acquiring ^1H , ^{13}C , and potentially 2D spectra (e.g., COSY, HSQC) for unambiguous assignments.
- Data Analysis:
 - IR: Identify the key functional group frequencies ($\text{C}=\text{O}$ stretch $\sim 1740\text{-}1780\text{ cm}^{-1}$, O-H stretch $\sim 3200\text{-}3600\text{ cm}^{-1}$).
 - NMR: Integrate the proton signals to confirm the proton count. Assign chemical shifts for both ^1H and ^{13}C spectra and compare them to reference data.

- MS: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural corroboration.

Caption: Workflow for spectroscopic verification of (S)-(+)-pantolactone.

Chemical Properties and Reactivity

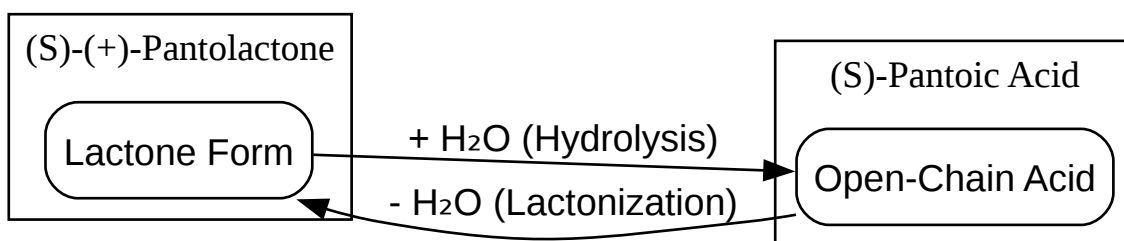
The chemical behavior of (S)-(+)-pantolactone is governed by its functional groups: the lactone (cyclic ester) and the secondary alcohol.

Lactone Hydrolysis

A primary reaction of pantolactone is the hydrolysis of its ester bond. This reaction is reversible and is significantly influenced by pH and temperature.^[10]

- Under acidic or basic conditions, the hydrolysis is accelerated, leading to the formation of the corresponding open-chain hydroxy acid, (S)-pantoic acid.^[10]
- In neutral aqueous solutions, an equilibrium exists between the closed-ring lactone and the open-chain acid.^[10]

Controlling this hydrolysis is critical in synthetic applications to prevent the degradation of the lactone and ensure the efficiency of subsequent reactions.^[10]



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Caption: Reversible hydrolysis of (S)-(+)-pantolactone.

Role as a Chiral Auxiliary

(S)-(+)-pantolactone is utilized as a chiral auxiliary in asymmetric synthesis.^[2] In this role, it is temporarily incorporated into a prochiral molecule to direct a subsequent reaction, such as alkylation or reduction, to occur stereoselectively. After the desired chiral center is created, the pantolactone auxiliary is cleaved and can often be recovered. This strategy is a powerful tool for creating complex, enantiomerically pure molecules.^[11]

Synthesis of Derivatives

The hydroxyl group of (S)-(+)-pantolactone can be readily functionalized to create a wide array of derivatives. These derivatives have been explored for various applications, including as novel inhibitors of enzymes like fatty acid synthase (FAS), which has opened new therapeutic possibilities in metabolic diseases and oncology.^{[4][12]}

Applications in Drug Development and Research

While the (R)-enantiomer is the direct precursor to Vitamin B5, the synthetic utility of (S)-(+)-pantolactone is significant.^{[3][4]}

- **Asymmetric Synthesis:** Its primary role is as a chiral auxiliary or template to control the stereochemistry of synthetic reactions, which is a cornerstone of modern pharmaceutical development where single-enantiomer drugs are often required.^{[2][11]}
- **Racemate Resolution:** It can be used in the resolution of racemic mixtures.^[2]
- **Development of Novel Therapeutics:** As a chiral building block, it provides a rigid scaffold for the synthesis of new chemical entities with potential biological activity.^[12]

Safety and Handling

(S)-(+)-pantolactone is classified as causing serious eye damage (H318) under the Globally Harmonized System (GHS).^{[1][13]} Therefore, stringent safety protocols must be followed.

- **Personal Protective Equipment (PPE):** Wear protective gloves, and appropriate eye and face protection such as chemical safety goggles or a face shield.^{[8][14][15]}
- **Handling:** Handle in a well-ventilated area to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.^{[8][14]}

- First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[8][13]
- Storage: Store in a cool (2-8°C), dry place away from incompatible materials like strong oxidizing agents. Keep the container tightly sealed due to its hygroscopic nature.[1][14]

Conclusion

(S)-(+)-Pantolactone is a valuable and versatile chiral molecule with a well-defined set of physical and chemical properties. Its significance in the fields of chemical research and drug development stems primarily from its efficacy as a chiral auxiliary, enabling the precise synthesis of complex enantiopure molecules. A thorough understanding of its stereochemistry, reactivity—particularly its hydrolysis equilibrium—and handling requirements is essential for any scientist seeking to leverage its full potential in the laboratory.

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